4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate

Apelin receptor (APJ) Structure-activity relationship (SAR) Physicochemical property prediction

The 2-ethoxybenzoate ester variant (CAS 877635-52-4) is a distinct APJ functional antagonist chemotype within the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl scaffold. The ortho-ethoxy substituent introduces unique electron-donating and steric properties compared to ML221's para-nitro group, potentially shielding the ester carbonyl from esterase-mediated degradation. Essential for comparative plasma and microsomal stability profiling to quantify incremental protection conferred by ortho-substitution. Deploy alongside ML221, 4-fluorobenzoate, and 4-methoxybenzoate analogs for a complete matrix of substitution position and electronic effects on APJ antagonism potency and biased signaling. Critical for go/no-go decisions in in vivo efficacy programs targeting cardiovascular homeostasis, angiogenesis, and oncology.

Molecular Formula C19H16N2O5S
Molecular Weight 384.41
CAS No. 877635-52-4
Cat. No. B2520886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate
CAS877635-52-4
Molecular FormulaC19H16N2O5S
Molecular Weight384.41
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C19H16N2O5S/c1-2-24-16-7-4-3-6-14(16)18(23)26-17-11-25-13(10-15(17)22)12-27-19-20-8-5-9-21-19/h3-11H,2,12H2,1H3
InChIKeyLFCFDODDJWULJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate (CAS 877635-52-4) Matters for Focused Apelin Receptor Probe Procurement


4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate (CAS 877635-52-4) is a member of the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ester chemotype, a scaffold validated by the well-characterized apelin (APJ) receptor functional antagonist ML221 . The compound features a 2-ethoxybenzoate ester substituent that differentiates it from the prototypical 4-nitrobenzoate (ML221) and other analogs in the series. This scaffold has demonstrated APJ antagonism in cAMP and β-arrestin recruitment assays, providing a pharmacologically relevant core for probing the apelinergic system in cardiovascular and oncology research programs .

Why Generic In-Class Substitution Cannot Replace 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate in Apelin Receptor Research


Simple substitution of this compound with another ester variant within the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl class is scientifically unjustified without parallel biological evaluation. The prototypical antagonist ML221 (4-nitrobenzoate) exhibits extremely poor plasma stability (<1% remaining after 1 hour) and rapid liver microsomal degradation (t₁/₂ < 1 minute), a liability directly attributed to esterase-mediated cleavage of the benzoate ester moiety . The 2-ethoxybenzoate substitution introduces distinct electronic (ortho-ethoxy electron-donating) and steric properties compared to the para-nitro electron-withdrawing group of ML221, which can differentially modulate esterase susceptibility, target binding kinetics, and physicochemical parameters including lipophilicity and solubility . These differences render direct interchange without confirmatory bioassay data a high-risk proposition for experimental reproducibility.

Quantitative Evidence Guide: How 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate Compares Against Key Analogs


Ortho-Ethoxy Benzoate Ester Modulation vs ML221 (Para-Nitrobenzoate): Physicochemical Property Differentiation

The target compound's 2-ethoxybenzoate ester substituent provides a distinct physicochemical profile compared to the prototypical APJ antagonist ML221, which bears a 4-nitrobenzoate group. Based on predicted properties using the Molbic platform, the target compound (C₁₉H₁₆N₂O₅S, MW 384.41 g/mol) has a lower predicted topological polar surface area and increased calculated lipophilicity (AlogP) relative to ML221 (C₁₇H₁₁N₃O₆S, MW 385.35 g/mol) . The ortho-ethoxy group introduces an electron-donating substituent, in contrast to the electron-withdrawing para-nitro group of ML221, which is expected to alter the ester carbonyl electrophilicity and thus susceptibility to enzymatic hydrolysis . These differences are material because ML221's clinical translatability is limited by esterase-mediated metabolic instability as documented in the 2025 Bist et al. study .

Apelin receptor (APJ) Structure-activity relationship (SAR) Physicochemical property prediction

Functional APJ Antagonist Scaffold Validation: cAMP and β-Arrestin Assay Benchmarks Established by ML221

The 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ester scaffold has been functionally validated as an APJ receptor antagonist through the characterization of ML221. In cell-based assays, ML221 inhibited apelin-13-mediated APJ activation with IC₅₀ values of 0.70 μM in the cAMP accumulation assay and 1.75 μM in the β-arrestin recruitment assay, with an EC₈₀ of 10 nM in both formats . ML221 demonstrated >37-fold selectivity for APJ over the closely related angiotensin II type 1 (AT1) receptor (AT1 IC₅₀ > 79 μM) and showed no significant binding to 29 other GPCRs except κ-opioid and benzodiazepinone receptors (<50% and <70% inhibition at 10 μM, respectively) . These benchmarks establish the scaffold's pharmacological relevance and provide a reference frame for evaluating the target compound's activity profile.

Apelin receptor (APJ) Functional antagonism GPCR signaling bias

Metabolic Stability Liability of the Ester Chemotype: Rationale for Exploring 2-Ethoxybenzoate as an Alternative Ester Bioisostere

The ester linkage in the ML221 chemotype is a documented metabolic soft spot. ML221 shows <1% parent compound remaining after 1 hour in plasma and a liver microsomal half-life of <1 minute . The 2025 study by Bist et al. demonstrated that replacing the ester with sulfonate linkages (compounds 21 and 22) dramatically improved stability to 100% remaining in plasma after 1 hour and liver microsomal t₁/₂ of ~5 minutes, while retaining β-arrestin inhibitory activity (IC₅₀ = 3.1–3.2 μM; 80–90% inhibition) . The 2-ethoxybenzoate ester variant represents an intermediate structural solution—retaining the ester linkage but with altered steric and electronic shielding around the ester carbonyl—that may confer partial stability improvements without complete departure from the ester chemotype required for scaffold continuity in medicinal chemistry campaigns.

Metabolic stability Esterase hydrolysis Plasma stability

Chemical Series Scope and Analog Availability: The 2-Ethoxybenzoate Variant Within the 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl Ester Library

The target compound belongs to a commercially accessible series of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl esters with systematic variation of the benzoate substituent. Documented analogs include the 4-nitrobenzoate (ML221, CAS 877636-42-5) , 4-fluorobenzoate (CAS not specified, C₁₇H₁₁FN₂O₄S) , 4-tert-butylbenzoate (C₂₁H₂₀N₂O₄S) , 2-chlorobenzoate , 4-methoxybenzoate , and 3,5-dimethoxybenzoate . The 2-ethoxybenzoate variant (CAS 877635-52-4) occupies a distinct position in this matrix with an ortho-substituted, electron-donating, hydrogen-bond-accepting substituent not duplicated by any other commercially listed analog. This structural uniqueness enables systematic SAR exploration of ortho-substituent effects on APJ antagonism that cannot be achieved using the para-substituted analogs alone.

Chemical library diversity SAR exploration Analog availability

Best-Fit Research Application Scenarios for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate (CAS 877635-52-4)


Structure-Activity Relationship (SAR) Profiling of Ortho-Substituted Benzoate Esters at the APJ Receptor

Medicinal chemistry teams exploring the steric and electronic tolerance of the APJ receptor orthosteric or allosteric binding site can deploy this compound as the sole ortho-ethoxy representative in a matrix of systematically varied benzoate esters. Pairing this compound with ML221 (4-nitrobenzoate), 4-fluorobenzoate, and 4-methoxybenzoate permits isolation of substitution position effects (ortho vs. para) and electronic character (electron-donating ethoxy vs. electron-withdrawing nitro) on APJ antagonism potency and biased signaling outcomes .

Metabolic Stability Screening of Ester Variants for In Vivo APJ Antagonist Development

The documented extreme metabolic lability of ML221's ester linkage (<1% plasma stability at 1 h) makes the 2-ethoxybenzoate variant a high-priority candidate for comparative plasma and microsomal stability profiling. The ortho-ethoxy substituent may provide steric shielding of the ester carbonyl from esterase attack, and head-to-head stability comparison against ML221 can quantify the degree of protection conferred by ortho-substitution. This data directly informs go/no-go decisions for in vivo efficacy studies.

APJ Receptor Tool Compound Panel Assembly for Apelinergic Signaling Dissection

Research groups investigating the apelin/APJ axis in cardiovascular homeostasis, angiogenesis, or cancer biology can include the 2-ethoxybenzoate variant as part of a diversified APJ antagonist tool panel. The scaffold's validated functional antagonism in both cAMP and β-arrestin assays (as demonstrated by ML221) establishes the chemotype's utility, while the 2-ethoxybenzoate variant offers a differentiated physicochemical profile that may confer distinct cellular permeability or off-target selectivity patterns for orthogonal assay validation.

Ester Bioisostere Reference Compound for Next-Generation APJ Antagonist Design

As demonstrated by Bist et al. (2025), the ester-to-sulfonate replacement strategy dramatically improves metabolic stability while retaining APJ antagonism . The 2-ethoxybenzoate ester serves as a critical reference compound for benchmarking the potency-stability trade-off: it retains the native ester linkage (unlike sulfonate analogs) but with altered steric/electronic properties relative to ML221. This enables researchers to quantify the incremental contribution of ester electronic modulation to both target engagement and metabolic susceptibility.

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.